molecular formula C12H17NO5S B1439773 N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine CAS No. 870300-76-8

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine

Cat. No.: B1439773
CAS No.: 870300-76-8
M. Wt: 287.33 g/mol
InChI Key: DMLPXBUBDIDOGJ-UHFFFAOYSA-N
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Description

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a hydroxyamine, which is further substituted with a phenylsulfonylmethyl group

Preparation Methods

Mechanism of Action

The mechanism of action of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine primarily involves its ability to act as a protected hydroxyamine. The Boc group provides stability during synthetic transformations, while the phenylsulfonylmethyl group offers a handle for further functionalization. Upon deprotection, the free hydroxyamine can participate in various biochemical pathways .

Comparison with Similar Compounds

Biological Activity

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine is a synthetic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a phenylsulfonylmethyl substituent. This compound plays a significant role in various biochemical applications, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for selective deprotection and functionalization, making it an important intermediate in the development of pharmaceuticals.

The biological activity of this compound primarily stems from its ability to act as a protected hydroxyamine. The Boc group stabilizes the compound during synthetic transformations, while the phenylsulfonylmethyl group provides a site for further chemical modifications. Upon deprotection, the free hydroxyamine can participate in various biochemical pathways, including nucleophilic substitutions and other reactions relevant to drug development.

Applications in Medicinal Chemistry

This compound has been utilized in several key areas of medicinal chemistry:

  • Synthesis of Drug Candidates : The compound serves as an intermediate in synthesizing complex molecules that exhibit biological activity against various targets.
  • Targeting Enzymatic Pathways : Its ability to undergo selective reactions allows for the design of inhibitors targeting specific enzymes, such as proteases involved in disease mechanisms.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
N-Boc-HydroxyamineLacks phenylsulfonylmethyl groupLess versatile for functionalization
N-Cbz-HydroxyamineUses carbobenzyloxy protecting groupDifferent stability and reactivity
This compoundContains both Boc and phenylsulfonylmethylHigh versatility and selective reactions

Case Studies

  • Synthesis and Evaluation of Inhibitors : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific cathepsins, which are cysteine proteases implicated in various diseases, including cancer and viral infections. The introduction of different substituents on the phenyl ring has been shown to modulate the inhibitory potency significantly.
  • Pharmacological Studies : In studies assessing the pharmacological properties of compounds derived from this compound, it was found that certain derivatives exhibit favorable pharmacokinetic profiles, including improved solubility and bioavailability compared to traditional drug candidates.
  • Safety and Toxicity Assessments : Toxicological evaluations indicate that while some derivatives possess potent biological activities, they also exhibit varying degrees of cytotoxicity. This highlights the need for careful optimization of chemical structures to balance efficacy with safety.

Properties

IUPAC Name

tert-butyl N-(benzenesulfonylmethyl)-N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)13(15)9-19(16,17)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLPXBUBDIDOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870300-76-8
Record name tert-butyl N-[(benzenesulfonyl)methyl]-N-hydroxycarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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